![molecular formula C25H44O2Sn B15164878 Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate CAS No. 192876-33-8](/img/structure/B15164878.png)
Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate is a chemical compound with the molecular formula C25H47O2Sn and a molecular weight of 498.34 g/mol . . This compound is characterized by the presence of a trimethylstannyl group attached to a phenyl ring, which is further connected to a pentadecanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate typically involves the reaction of 4-bromophenylpentadecanoate with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate undergoes various types of chemical reactions, including:
Oxidation: The trimethylstannyl group can be oxidized to form a stannic oxide derivative.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly employed.
Major Products Formed
Oxidation: Stannic oxide derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated phenylpentadecanoates.
Aplicaciones Científicas De Investigación
Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the phenylpentadecanoate moiety can interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 15-[4-(trimethylsilyl)phenyl]pentadecanoate: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Methyl 15-[4-(trimethylgermyl)phenyl]pentadecanoate: Contains a trimethylgermyl group in place of the trimethylstannyl group.
Uniqueness
Methyl 15-[4-(trimethylstannyl)phenyl]pentadecanoate is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of unique coordination complexes with metal ions, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
192876-33-8 |
|---|---|
Fórmula molecular |
C25H44O2Sn |
Peso molecular |
495.3 g/mol |
Nombre IUPAC |
methyl 15-(4-trimethylstannylphenyl)pentadecanoate |
InChI |
InChI=1S/C22H35O2.3CH3.Sn/c1-24-22(23)20-16-11-9-7-5-3-2-4-6-8-10-13-17-21-18-14-12-15-19-21;;;;/h14-15,18-19H,2-11,13,16-17,20H2,1H3;3*1H3; |
Clave InChI |
STJKJIUGBPOSDW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCC1=CC=C(C=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
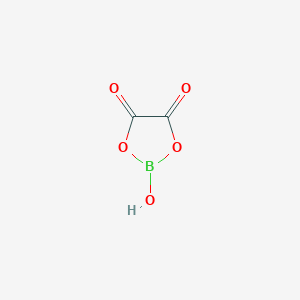
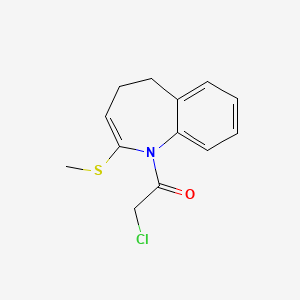
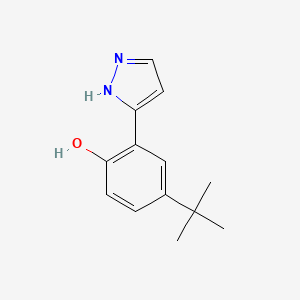
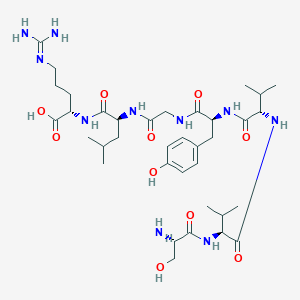
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
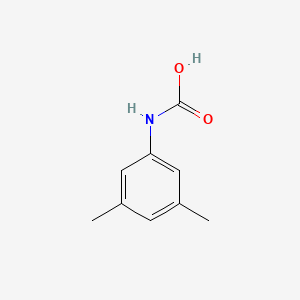
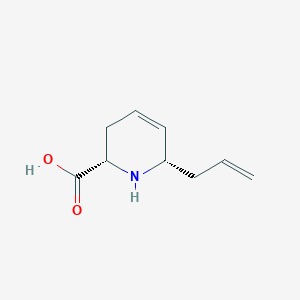
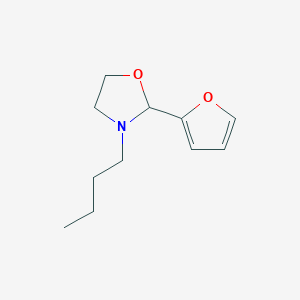
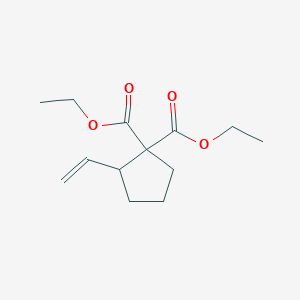
![(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene](/img/structure/B15164872.png)
![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
